[1-(Methoxymethyl)-3-methylidenecyclobutyl]methanamine
Description
[1-(Methoxymethyl)-3-methylidenecyclobutyl]methanamine is a cyclobutane-derived primary amine featuring a methoxymethyl substituent at position 1 and a methylidene group (=CH₂) at position 2. This structure introduces both steric and electronic effects due to the strained cyclobutane ring and the electron-donating methoxymethyl group.
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
[1-(methoxymethyl)-3-methylidenecyclobutyl]methanamine |
InChI |
InChI=1S/C8H15NO/c1-7-3-8(4-7,5-9)6-10-2/h1,3-6,9H2,2H3 |
InChI Key |
JUOZDNAUCXLCDI-UHFFFAOYSA-N |
Canonical SMILES |
COCC1(CC(=C)C1)CN |
Origin of Product |
United States |
Preparation Methods
The synthesis of [1-(Methoxymethyl)-3-methylidenecyclobutyl]methanamine involves several steps. One common synthetic route includes the reaction of cyclobutyl derivatives with methoxymethyl chloride under specific conditions . The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
[1-(Methoxymethyl)-3-methylidenecyclobutyl]methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, forming new substituted derivatives.
Scientific Research Applications
[1-(Methoxymethyl)-3-methylidenecyclobutyl]methanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of [1-(Methoxymethyl)-3-methylidenecyclobutyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares [1-(Methoxymethyl)-3-methylidenecyclobutyl]methanamine with similar compounds based on substituents, molecular weight, and key physicochemical parameters:
*Estimated values based on structural analogs. †Predicted using fragment-based methods.
Key Observations:
- Polarity : The methoxymethyl group increases polarity (lower LogP) relative to aryl-substituted analogs (e.g., chlorophenyl derivative with LogP 2.8) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
